molecular formula C11H15NO B11913110 3-(2,5-Dimethylphenoxy)azetidine

3-(2,5-Dimethylphenoxy)azetidine

Cat. No.: B11913110
M. Wt: 177.24 g/mol
InChI Key: MRVQLOQAKVBDBJ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenoxy)azetidine: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 2,5-dimethylphenoxy group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenoxy)azetidine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,5-dimethylphenol with an appropriate azetidine precursor. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic attack on the azetidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dimethylphenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(2,5-Dimethylphenoxy)azetidine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays .

Medicine: Its azetidine ring is a key structural motif in several bioactive compounds, including antimicrobial and anticancer agents .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenoxy)azetidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to various biochemical effects. Additionally, the azetidine ring can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

    3-(2,5-Dimethylphenoxy)aziridine: Similar structure but with a three-membered ring.

    3-(2,5-Dimethylphenoxy)pyrrolidine: Similar structure but with a five-membered ring.

    3-(2,5-Dimethylphenoxy)piperidine: Similar structure but with a six-membered ring.

Uniqueness: 3-(2,5-Dimethylphenoxy)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity. The presence of the 2,5-dimethylphenoxy group further enhances its stability and potential for diverse applications. Compared to its analogs, the azetidine ring offers a balance between ring strain and reactivity, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(2,5-dimethylphenoxy)azetidine

InChI

InChI=1S/C11H15NO/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3

InChI Key

MRVQLOQAKVBDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2CNC2

Origin of Product

United States

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